3-oxo-N-phenylbutanethioamide
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
3-oxo-N-phenylbutanethioamide shows notable chemical reactivity, forming various compounds in different reaction settings. When reacted with 5-amino-1H-1,2,4-triazoles, it yields multiple derivatives including 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones and others, with structures confirmed by NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006). In another study, it participates in Claisen-Schmidt condensation, resulting in (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. This process highlights a green, direct three-component condensation showcasing the compound's versatility in chemical synthesis (Mousavi, 2016).
Reaction with Polysulfides
The interaction of 3-oxo-N-phenylbutanethioamide with ammonium polysulfide showcases its reactivity, yielding 3-hydroxy-N-phenylbutanethioamide. This reaction, elucidated through X-ray diffraction, demonstrates the compound's potential in forming thiobenzamides, a class of compounds with various applications, including medicinal chemistry (Mlostoń et al., 2005).
Catalytic Applications
In palladium-catalyzed reactions, such as Heck and Suzuki reactions, 3-oxo-N-phenylbutanethioamide serves as an efficient and cost-effective ligand. It contributes significantly to the high turnover numbers of these reactions, indicating its potential role in catalysis and organic synthesis (Cui et al., 2007).
Pharmaceutical and Biomedical Research
This compound is a precursor in synthesizing derivatives with potential anticancer activity. Specifically, its reaction with chloroacetamide reagents leads to 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which show inhibitory activity against cell lines, especially when containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Applications in Material Science
3-oxo-N-phenylbutanethioamide's derivatives are explored in material sciences as well. For example, its application in flotation processes, where its derivatives serve as collectors, demonstrates its potential in enhancing the selectivity and efficiency of mineral separation processes (Jia et al., 2019).
properties
IUPAC Name |
3-oxo-N-phenylbutanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNAHINYXHHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466491 | |
Record name | Butanethioamide, 3-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-phenylbutanethioamide | |
CAS RN |
10374-66-0 | |
Record name | Butanethioamide, 3-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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